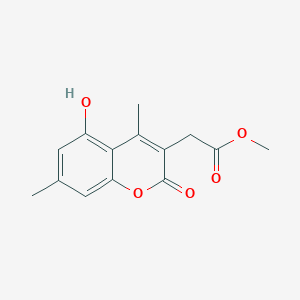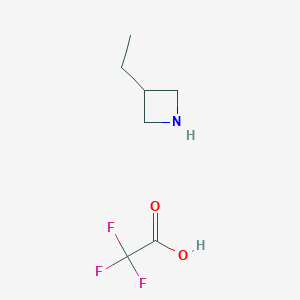
methyl (5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, indicating a potential for diverse biological activities .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of pathways, suggesting that this compound may also have diverse effects .
Advantages and Limitations for Lab Experiments
Methyl (5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate has several advantages for lab experiments. It is easily synthesized and readily available. It also possesses various biological activities, which make it a promising candidate for drug development. However, its limitations include its low solubility in water, which makes it difficult to use in aqueous solutions. Additionally, its mechanism of action is not fully understood, which limits its potential applications.
Future Directions
There are several future directions for the study of methyl (5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate. Firstly, further studies are needed to elucidate its mechanism of action and identify its molecular targets. This will help in the development of more potent and specific drugs. Secondly, its potential applications in the treatment of various diseases, including cancer and diabetes, need to be further explored. Finally, the development of novel synthesis methods and formulations will help in overcoming its limitations and expanding its potential applications.
Synthesis Methods
Methyl (5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate can be synthesized by various methods. One of the most commonly used methods is the Knoevenagel condensation reaction between 5-hydroxy-4,7-dimethylcoumarin and methyl acetoacetate in the presence of a base catalyst. This reaction yields this compound as a yellow crystalline solid.
Scientific Research Applications
Methyl (5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate has been extensively studied for its potential therapeutic applications. It has been shown to possess various biological activities, including antioxidant, anti-inflammatory, anticancer, and antidiabetic activities.
properties
IUPAC Name |
methyl 2-(5-hydroxy-4,7-dimethyl-2-oxochromen-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-7-4-10(15)13-8(2)9(6-12(16)18-3)14(17)19-11(13)5-7/h4-5,15H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTALDERGPAZTDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C(C(=O)OC2=C1)CC(=O)OC)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[[3-[(2-chloroacetyl)amino]cyclopentyl]methyl]carbamate](/img/structure/B2619158.png)
![(2E)-3-(dimethylamino)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B2619159.png)
![(1E)-(8,8-dimethyl-2,3,9,10-tetrahydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-ylidene)hydrazine](/img/structure/B2619160.png)
![(3S,4R)-4-(2-Chloro-4-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2619162.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2619163.png)
![(Z)-2-(methylsulfonyl)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2619164.png)

![N-[1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2619169.png)


![2-{2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid](/img/structure/B2619177.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-fluorophenoxy)propanoic acid](/img/structure/B2619179.png)
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2619181.png)